![molecular formula C12H14BNO5 B1512847 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1072960-82-7](/img/structure/B1512847.png)
2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
The compound “2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. The presence of the hydroxymethyl group (CH2OH) suggests that it may have some reactivity or functionality related to this group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dioxazaborocane ring, for example, would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used. The hydroxymethylphenyl group could potentially be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound “2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a biologically important alkylaminophenol compound . It has been synthesized by the Petasis reaction and used in the synthesis of biologically active compounds, including imidazo [4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors with activity against resistant viruses .
Spectroscopic Studies
This compound has been used in spectroscopic studies, including FTIR, UV, NMR, and UV-Vis spectrometry . These studies are supported by computational spectral studies and have helped in understanding the structural properties of the compound .
Quantum Chemical Calculations
Quantum chemical calculations have been carried out using this compound. These calculations include the investigation of structural properties, HOMO and LUMO energies, NLO analysis, thermodynamic parameters, vibrational frequencies, electrostatic potential, excitation energies, Mulliken atomic charges, and oscillator strengths .
Suzuki-Miyaura Coupling
“4-(Hydroxymethyl)phenylboronic acid MIDA ester” has been extensively utilized in Suzuki-Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Iterative Cross-Coupling Reactions
MIDA boronate compounds, including “4-(Hydroxymethyl)phenylboronic acid MIDA ester”, have been used in iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions .
Synthesis of Small Building Blocks
MIDA boronate compounds have been used in the synthesis of various small building blocks, natural products, and bioactive compounds . Different MIDA boronate compounds like vinyl, acyl, formyl, acrylic, and α-carbonyl MIDA boronates also act as novel synthetic building blocks for various synthetic transformations in organic synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,15H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWETVQJDIKPYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746280 | |
Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1072960-82-7 | |
Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072960-82-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the distance between boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester?
A1: Understanding the spatial arrangement of atoms within a molecule is crucial for comprehending its chemical properties and potential applications. In the case of 4-(Hydroxymethyl)phenylboronic acid MIDA ester, the distance between the boron and carbon atoms provides valuable information about the molecule's structure. This information can be used to predict reactivity, understand interactions with other molecules, and guide the design of new compounds with specific properties.
Q2: How was the boron-carbon distance in 4-(Hydroxymethyl)phenylboronic acid MIDA ester determined in the study?
A2: The researchers utilized a Nuclear Magnetic Resonance (NMR) technique called Rotational Echo Adiabatic Passage Double Resonance (REAPDOR) to accurately measure the distance between the boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester []. This technique exploits the interaction between the magnetic moments of the boron-11 (spin-3/2) and carbon-13 (spin-1/2) nuclei. By analyzing the REAPDOR recoupling curves obtained from the experiment, the researchers were able to determine the inter-nuclear distance to be 2.76 ± 0.14 Å. This finding was consistent with the distance of 2.68 Å obtained from X-ray crystallography, further validating the accuracy of the REAPDOR method.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.